N-(3-chloro-2-methylphenyl)imidodicarbonimidic diamide
Overview
Description
N-(3-chloro-2-methylphenyl)imidodicarbonimidic diamide, also known as Chlorantraniliprole, is a novel insecticide that belongs to the anthranilic diamide class of chemicals. It was first discovered and developed by DuPont in the early 2000s and has since been widely used in agriculture and pest control.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)imidodicarbonimidic diamideliprole involves targeting the ryanodine receptors in the insect's muscles, which leads to paralysis and ultimately death. This unique mode of action makes it highly effective against pests that have developed resistance to other insecticides.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)imidodicarbonimidic diamideliprole has been found to have minimal impact on non-target organisms, including humans, mammals, and birds. It is rapidly metabolized and eliminated from the body, which reduces the risk of accumulation and toxicity.
Advantages and Limitations for Lab Experiments
N-(3-chloro-2-methylphenyl)imidodicarbonimidic diamideliprole has several advantages for use in laboratory experiments, including its high potency, low toxicity, and unique mode of action. However, it also has some limitations, including its high cost and limited solubility in water.
Future Directions
There are several potential future directions for research on N-(3-chloro-2-methylphenyl)imidodicarbonimidic diamideliprole, including:
1. Developing new formulations that improve its solubility and efficacy.
2. Investigating its potential use in combination with other insecticides to enhance its effectiveness and reduce the risk of resistance.
3. Studying its impact on non-target organisms and the environment to ensure its safety and sustainability.
4. Exploring its potential use in new crops and pests to expand its applications and benefits.
In conclusion, N-(3-chloro-2-methylphenyl)imidodicarbonimidic diamideliprole is a highly effective and safe insecticide that has been widely used in agriculture and pest control. Its unique mode of action and low toxicity make it a promising candidate for future research and development.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)imidodicarbonimidic diamideliprole has been extensively studied for its insecticidal properties and has been found to be highly effective against a wide range of pests, including lepidopteran and coleopteran insects. It has been used in various crops, including cotton, corn, and vegetables, to control pests such as armyworms, cutworms, and rootworms.
properties
IUPAC Name |
2-(3-chloro-2-methylphenyl)-1-(diaminomethylidene)guanidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN5/c1-5-6(10)3-2-4-7(5)14-9(13)15-8(11)12/h2-4H,1H3,(H6,11,12,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAYMJIUZHEBPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N=C(N)N=C(N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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